molecular formula C10H11FO4S B578416 2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane CAS No. 1346597-53-2

2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane

Cat. No.: B578416
CAS No.: 1346597-53-2
M. Wt: 246.252
InChI Key: PIOWQEXPUUWWKL-UHFFFAOYSA-N
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Description

2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane is an organic compound with the molecular formula C10H11FO4S. This compound is characterized by the presence of a dioxolane ring, a fluorine atom, and a methylsulfonyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane typically involves the reaction of 2-fluoro-4-(methylsulfonyl)phenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane is utilized in several scientific research fields:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: In the development of bioactive molecules and studying enzyme interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane involves its interaction with specific molecular targets. The fluorine atom and the methylsulfonyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(2-fluoro-4-methylsulfonylphenyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO4S/c1-16(12,13)7-2-3-8(9(11)6-7)10-14-4-5-15-10/h2-3,6,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOWQEXPUUWWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C2OCCO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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